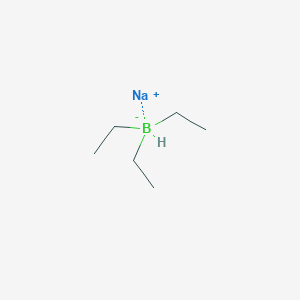
3,3'-Dichlorobenzidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dichlorobenzidine hydrochloride: is an organic compound with the chemical formula C12H10Cl2N2·HCl . It is a chlorinated aromatic amine derived from benzidine and exists as gray to purple needle-like crystals at room temperature . This compound is slightly soluble in water and dilute hydrochloric acid but readily soluble in benzene, diethyl ether, ethanol, and glacial acetic acid . It is primarily used in the production of pigments and dyes, particularly diarylide yellow pigments used in printing inks .
准备方法
Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobenzidine hydrochloride is prepared in two main steps from 2-nitrochlorobenzene . The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine . This intermediate then undergoes a benzidine rearrangement in the presence of hydrochloric acid to yield 3,3’-dichlorobenzidine . The final product, 3,3’-dichlorobenzidine hydrochloride, is obtained by treating 3,3’-dichlorobenzidine with hydrochloric acid .
Industrial Production Methods: In industrial settings, the preparation of 3,3’-dichlorobenzidine hydrochloride involves the catalytic hydrogenation of ortho-nitrochlorobenzene in the presence of catalysts such as rare metals and organic solvents . The resulting 2,2’-dichlorohydrazobenzene undergoes a translocation and rearrangement reaction in hydrochloric acid to produce 3,3’-dichlorobenzidine hydrochloride with a yield of over 90% . This method is favored for its high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3,3’-Dichlorobenzidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products Formed:
Tetrachloro derivatives: from oxidation.
2,2’-Dichlorodiphenylhydrazine: from reduction.
Diarylide yellow pigments: from diazotization and coupling reactions.
科学研究应用
Chemistry: 3,3’-Dichlorobenzidine hydrochloride is extensively used in the synthesis of pigments and dyes, particularly diarylide yellow pigments used in printing inks . It is also used as an intermediate in the production of other chemical compounds .
Biology and Medicine: Due to its carcinogenic properties, 3,3’-dichlorobenzidine hydrochloride is used in toxicological studies to understand the mechanisms of carcinogenesis and to develop safety guidelines for handling and exposure .
Industry: In addition to its use in pigments and dyes, 3,3’-dichlorobenzidine hydrochloride is employed as a curing agent for isocyanate-containing polymers and solid urethane plastics .
作用机制
The carcinogenic effects of 3,3’-dichlorobenzidine hydrochloride are believed to be due to its structural similarity to benzidine, a known carcinogen . It is thought to undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer . The primary molecular targets are believed to be the urinary bladder and liver .
相似化合物的比较
Benzidine: A known carcinogen with similar structural properties.
2,2’-Dichlorodiphenylhydrazine: An intermediate in the synthesis of 3,3’-dichlorobenzidine hydrochloride.
Tetrachlorobenzidine: A derivative formed through the oxidation of 3,3’-dichlorobenzidine hydrochloride.
Uniqueness: 3,3’-Dichlorobenzidine hydrochloride is unique due to its specific use in the production of diarylide yellow pigments and its high yield and purity in industrial production methods . Its carcinogenic properties also make it a valuable compound for toxicological research .
属性
CAS 编号 |
56532-21-9 |
|---|---|
分子式 |
C12H11Cl3N2 |
分子量 |
289.6 g/mol |
IUPAC 名称 |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;hydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.ClH/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;/h1-6H,15-16H2;1H |
InChI 键 |
HXFNXEIKMAEASE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one](/img/structure/B8728022.png)

![1,4,7-Triazabicyclo[5.2.2]undecane](/img/structure/B8728032.png)





